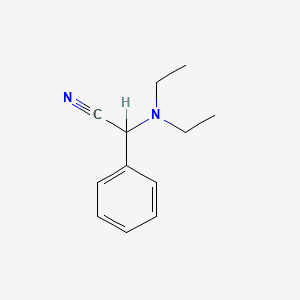

Diethylaminophenylacetonitrile

概要

説明

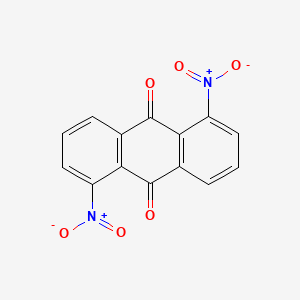

Diethylaminophenylacetonitrile is not directly mentioned in the provided papers. However, the papers discuss related compounds that can provide insight into the chemical behavior and properties that might be expected from diethylaminophenylacetonitrile. The first paper discusses the synthesis of substituted 4-aminoquinolines and fused 4-aminopyridines using diethyl acetonedicarboxylate as a precursor . The second paper examines the properties of substituted 1-aminoanthraquinones, including 1-(diethylamino)anthraquinone, which shares the diethylamino substituent common to diethylaminophenylacetonitrile .

Synthesis Analysis

The synthesis of related compounds involves the reaction of cyclic enaminonitriles with diethyl acetonedicarboxylate, leading to the formation of fused 4-amino-3-ethoxycarbonyl-2-ethoxycarbonylmethyl-pyridines . The reaction is facilitated by the addition of tin(IV) chloride, which promotes the reaction course and increases the yield of cyclic products. N-substituted diethyl 3-aminoglutaconates are suggested as intermediates in the cyclization reaction .

Molecular Structure Analysis

The molecular structure of diethylaminophenylacetonitrile can be inferred to some extent from the related compounds studied. For instance, 1-(diethylamino)anthraquinone was characterized using UV-Vis spectroscopy and quantum-chemical calculations, which revealed the influence of the diethylamino group on the molecule's basicity and redox properties . The presence or absence of internal hydrogen bonds in the B3LYP-optimized neutral and protonated forms of anthraquinones was found to be significant in determining the basicity sequence .

Chemical Reactions Analysis

The chemical reactions of related compounds, such as 1-(diethylamino)anthraquinone, involve a two-step reduction process in acetonitrile, as indicated by cyclic voltammetry . The electroreduction of this compound is complicated by the interaction of its reduced forms with traces of water in the solution, leading to an ECE mechanism. Quantum-chemical calculations were used to propose and examine the possibility of this reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethylaminophenylacetonitrile can be partially understood by examining the properties of similar compounds. The basicity of 1-(diethylamino)anthraquinone was found to be the strongest in acetonitrile solution among the studied anthraquinones, which also affects its electrochemical properties . The interaction of the reduced forms of 1-(diethylamino)anthraquinone with water in acetonitrile suggests that diethylaminophenylacetonitrile may also exhibit unique behavior in the presence of water or other solvents .

科学的研究の応用

Photophysical Properties and Cell Imaging

- Scientific Field : Materials Chemistry .

- Summary of Application : Diethylamino functionalized tetraphenylethenes are used to study the structural and electronic effects on photophysical properties of aggregation- or crystallization-induced emission (AIE or CIE) luminogens .

- Methods of Application : The introduction of diethylamino groups to AIE-active tetraphenylethene (TPE) results in compounds that are CIE-active . Further incorporation of fluorine atoms gives these compounds both AIE and crystallization-induced emission enhancement (CIEE) characteristics .

- Results or Outcomes : These luminogens exhibit high contrast mechanochromism. Specifically, they demonstrate rapid self-recovery within a few minutes or even several seconds . They have been successfully utilized in cell imaging due to their high efficiency and biocompatibility .

Drug Delivery Systems

- Scientific Field : Biomedical Engineering .

- Summary of Application : Functional nanomaterials synthesized using natural sources, including diethylamino functionalized compounds, are used in drug delivery systems (DDS) .

- Methods of Application : These functional components have been used as drug carriers, imaging agents, targeting moieties, and super disintegrants . Plant extracts, biowaste, biomass, and microorganisms have been used as the natural source for obtaining these nanomaterials .

- Results or Outcomes : The use of these nanomaterials in DDS has led to breakthroughs in treating diseases such as cancer, arthritis, cardiovascular diseases, and dermal and ophthalmic diseases .

Safety And Hazards

This would involve studying the compound’s toxicity and potential health effects, as well as any precautions that need to be taken when handling it.

将来の方向性

This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or effects.

特性

IUPAC Name |

2-(diethylamino)-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-14(4-2)12(10-13)11-8-6-5-7-9-11/h5-9,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUHBMWEFILMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80874327 | |

| Record name | Benzeneacetonitrile, .alpha.-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethylaminophenylacetonitrile | |

CAS RN |

5097-99-4 | |

| Record name | α-(Diethylamino)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5097-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, (diethylamino)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005097994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetonitrile, .alpha.-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

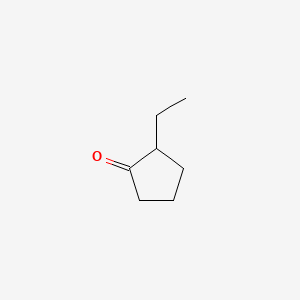

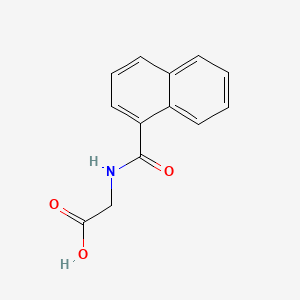

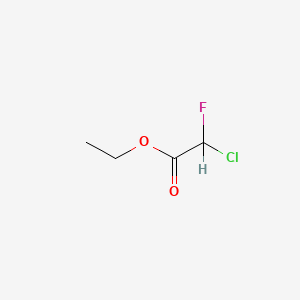

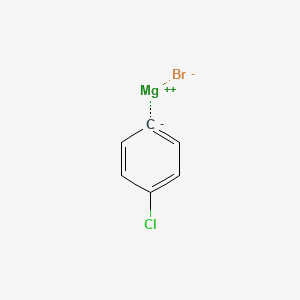

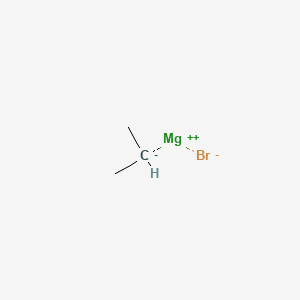

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

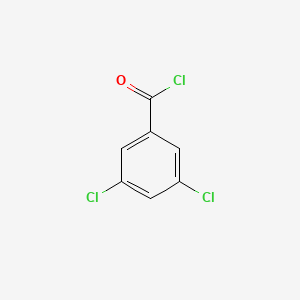

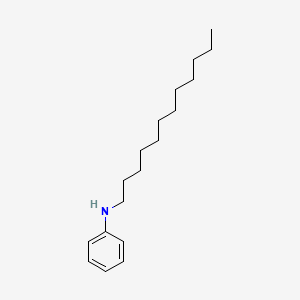

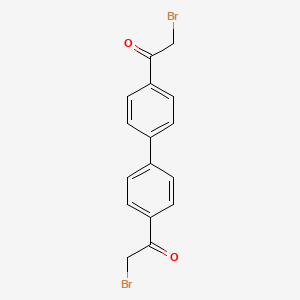

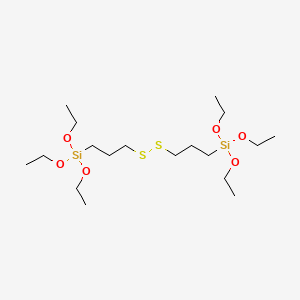

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。